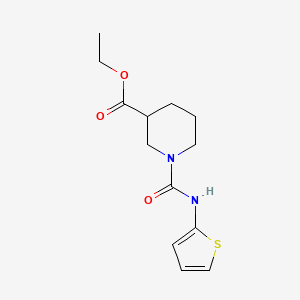![molecular formula C24H25NO4 B2417688 Acide 2-[5-(9H-fluorène-9-ylméthoxycarbonyl)-5-azaspiro[3.4]octan-7-yl]acétique CAS No. 2361825-15-0](/img/structure/B2417688.png)
Acide 2-[5-(9H-fluorène-9-ylméthoxycarbonyl)-5-azaspiro[3.4]octan-7-yl]acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octan-7-yl]acetic acid is a complex organic compound characterized by its unique spirocyclic structure and the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Applications De Recherche Scientifique
2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octan-7-yl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Medicine: Investigated for potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octan-7-yl]acetic acid typically involves multiple steps, starting with the formation of the spirocyclic core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The Fmoc group is then introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or specific solvents to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octan-7-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the Fmoc group, using reagents like piperidine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Mécanisme D'action
The mechanism of action of 2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octan-7-yl]acetic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and can be selectively removed under mild conditions using piperidine, allowing for the sequential addition of amino acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octan-7-yl]acetic acid is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where stability and reactivity are crucial.
Propriétés
IUPAC Name |
2-[5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octan-7-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c26-22(27)12-16-13-24(10-5-11-24)25(14-16)23(28)29-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21H,5,10-15H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXXQBCSEALGNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
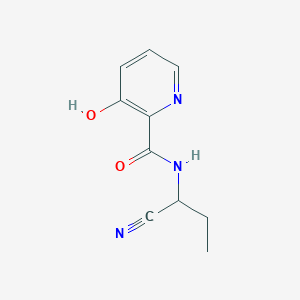
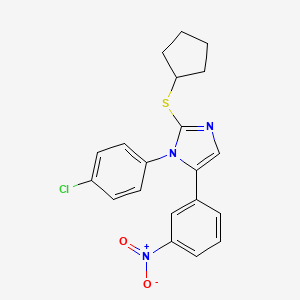
![3-(4-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2417609.png)
![2,4-dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2417612.png)
![3-cyclopropyl-1-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2417613.png)
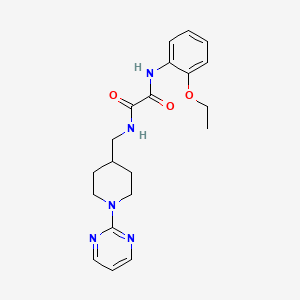
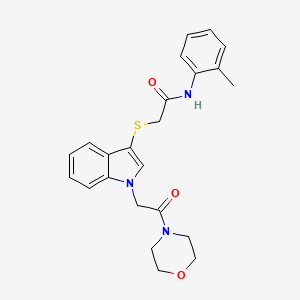
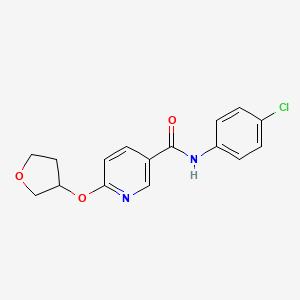
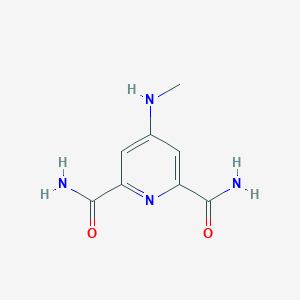
![(1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2417620.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2417623.png)
![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2417624.png)
![N-(3-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2417627.png)
